molecular formula C19H20N2O2S B320742 N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B320742
M. Wt: 340.4 g/mol
InChI Key: MIFCIOSXIXIIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide is a chemical compound that belongs to the class of quinolines. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 3,4-dihydro-2H-quinoline with a suitable sulfanylidene reagent, followed by the introduction of the 3-methylphenoxyacetamide moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the sulfanylidene and phenoxyacetamide groups.

    3-methylphenoxyacetic acid: A related compound with the phenoxyacetamide moiety but lacking the quinoline structure.

Uniqueness

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(3-methylphenoxy)acetamide is unique due to its combined quinoline and phenoxyacetamide structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to its individual components.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-14-6-4-9-16(12-14)23-13-18(22)20-19(24)21-11-5-8-15-7-2-3-10-17(15)21/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22,24)

InChI Key

MIFCIOSXIXIIRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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